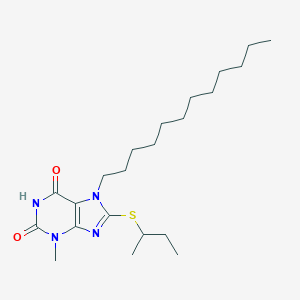

8-(sec-butylsulfanyl)-7-dodecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Description

IUPAC Nomenclature and Systematic Classification

The systematic nomenclature of 8-(sec-butylsulfanyl)-7-dodecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione follows the established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple substituents. The compound's official IUPAC designation is 8-butan-2-ylsulfanyl-7-dodecyl-3-methylpurine-2,6-dione, which precisely describes the spatial arrangement and chemical nature of each substituent group attached to the purine core structure. This nomenclature system systematically identifies the positions of modification on the purine ring system, beginning with the 8-position where a secondary butylsulfanyl group is attached through a sulfur linkage.

The classification of this compound within the broader chemical taxonomy places it firmly within the category of purine derivatives, specifically as a member of the xanthine subfamily characterized by the presence of ketone groups at the 2 and 6 positions of the purine ring. The systematic Chemical Abstracts Service registry number 329704-07-6 provides a unique identifier for this specific molecular entity, facilitating precise communication within the scientific literature. The compound's classification extends beyond simple structural categorization to encompass its position within the broader family of dihydropurine derivatives, which share the common feature of reduced aromaticity compared to fully aromatic purine systems.

The positional numbering system employed in the nomenclature reflects the standard convention for purine ring systems, where the nitrogen atoms are designated as positions 1, 3, 7, and 9, while the carbon atoms occupy positions 2, 4, 5, 6, and 8. The systematic name incorporates the specific stereochemical designation "sec-butyl" to indicate the secondary nature of the butyl group attachment, distinguishing it from potential primary or tertiary isomers that could theoretically exist. This level of nomenclatural precision ensures unambiguous identification of the molecular structure and prevents confusion with related structural analogs.

Molecular Formula and Stereochemical Configuration

The molecular formula C22H38N4O2S encapsulates the elemental composition of 8-(sec-butylsulfanyl)-7-dodecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione, revealing a substantial degree of structural complexity compared to simpler purine derivatives. The molecular weight of 422.6 grams per mole reflects the significant mass contribution from the extended dodecyl chain and the secondary butylsulfanyl substituent, positioning this compound among the heavier members of the purine derivative family. The presence of 38 hydrogen atoms indicates a high degree of saturation in the aliphatic portions of the molecule, consistent with the saturated nature of both the dodecyl and sec-butyl substituents.

The stereochemical configuration of this compound presents several points of interest, particularly regarding the chiral center present in the sec-butyl group attached to the sulfur atom. The designation "sec-butyl" specifically refers to the butan-2-yl configuration, where the attachment point occurs at the secondary carbon atom, creating a stereocenter that could theoretically exist in either R or S configuration. However, the available structural data does not specify the absolute stereochemical configuration at this position, suggesting that the compound may exist as a racemic mixture or that the stereochemical outcome depends on the specific synthetic methodology employed.

The three-dimensional molecular architecture can be analyzed through examination of the SMILES notation: CCCCCCCCCCCCN1C2=C(N=C1SC(C)CC)N(C(=O)NC2=O)C, which provides a systematic description of the connectivity pattern. This notation reveals the linear arrangement of the dodecyl chain extending from the N7 position, while the sec-butylsulfanyl group projects from the C8 position, creating a molecular geometry with significant steric bulk around the purine core. The methyl group at the N3 position provides additional substitution that influences both the electronic properties and the overall molecular conformation.

Table 1: Molecular Parameters of 8-(sec-butylsulfanyl)-7-dodecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Comparative Analysis with Xanthine and Purine-2,6-dione Core Scaffolds

The structural relationship between 8-(sec-butylsulfanyl)-7-dodecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione and its parent scaffolds reveals the systematic progression from simple purine derivatives to complex, highly substituted analogs. Xanthine, with the molecular formula C5H4N4O2 and systematic name 3,7-dihydro-1H-purine-2,6-dione, serves as the fundamental template from which this derivative has been constructed. The comparison demonstrates how selective substitution at specific positions can dramatically alter the physical and chemical properties of purine-based molecules while maintaining the essential structural framework that defines the purine-2,6-dione family.

The unsubstituted purine-2,6-dione core structure, represented by the molecular formula C5H2N4O2 and molecular weight of 150.10 grams per mole, provides the minimal framework upon which more complex derivatives are built. The systematic addition of substituents in the target compound represents an increase in molecular weight of approximately 272.5 grams per mole compared to the parent purine-2,6-dione, demonstrating the significant structural elaboration achieved through chemical modification. This dramatic increase in molecular mass correlates with substantial changes in lipophilicity, solubility characteristics, and potential biological activity profiles.

The comparative analysis reveals that xanthine, with its molecular weight of 152.11 grams per mole, occupies an intermediate position between the unsubstituted purine-2,6-dione and the highly elaborated target compound. The presence of additional hydrogen atoms in xanthine compared to purine-2,6-dione reflects the partial saturation of the ring system, while the target compound extends this concept through extensive alkyl substitution. The progression from C5H2N4O2 (purine-2,6-dione) to C5H4N4O2 (xanthine) to C22H38N4O2S represents a systematic increase in structural complexity and functional group diversity.

Table 2: Comparative Structural Analysis of Purine-2,6-dione Derivatives

The substitution pattern analysis reveals that the target compound incorporates modifications at three distinct positions on the purine ring system: N3 (methyl), N7 (dodecyl), and C8 (sec-butylsulfanyl). This substitution pattern contrasts with the simpler modification patterns observed in xanthine and related derivatives, where substitution typically occurs at fewer positions with smaller substituent groups. The incorporation of sulfur through the sec-butylsulfanyl group represents a significant departure from the purely carbon, nitrogen, and oxygen composition of traditional purine derivatives, introducing new possibilities for chemical reactivity and intermolecular interactions.

The structural comparison also highlights the systematic progression in heteroatom content, from the four nitrogen and two oxygen atoms present in all three compounds to the addition of one sulfur atom in the target compound. This heteroatom diversification potentially influences the electronic distribution within the molecule and may contribute to altered chemical reactivity patterns compared to sulfur-free analogs. The extensive alkyl substitution pattern in the target compound, particularly the twelve-carbon dodecyl chain, represents a substantial increase in hydrophobic character compared to the highly polar parent compounds, suggesting dramatically different solubility and partitioning behavior in biological and chemical systems.

Properties

IUPAC Name |

8-butan-2-ylsulfanyl-7-dodecyl-3-methylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38N4O2S/c1-5-7-8-9-10-11-12-13-14-15-16-26-18-19(23-22(26)29-17(3)6-2)25(4)21(28)24-20(18)27/h17H,5-16H2,1-4H3,(H,24,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCWNTUPJUVUOSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN1C2=C(N=C1SC(C)CC)N(C(=O)NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

-

Substrate : 8-Bromo-3-methylpurine-2,6-dione

-

Alkylating Agent : Dodecyl bromide (1.5 equiv)

-

Base : Potassium carbonate (3.0 equiv)

-

Catalyst : Potassium iodide (0.1 equiv)

-

Solvent : N-butyl acetate or DMF

Optimized conditions :

Challenges :

-

Solubility : The dodecyl chain reduces solubility in polar solvents, necessitating mixed-solvent systems (e.g., DMF:N-butyl acetate 1:3).

-

Side Reactions : Competing N9 alkylation is minimized by using bulky solvents like N-butyl acetate.

Thioether Formation at Position 8

The sec-butylsulfanyl group is introduced via nucleophilic aromatic substitution (SNAr) on the 8-bromo intermediate. Key insights from Sigma-Aldrich’s analogous compound (CID 3120036) and Ambeed’s thioether synthesis:

Reaction Protocol

-

Thiol Source : sec-Butylthiol (2.0 equiv)

-

Temperature : 20–25°C

-

Reaction Time : 12–24 hours

Critical factors :

-

Activation : Boc₂O (di-tert-butyl dicarbonate) enhances thiol nucleophilicity.

-

Exclusion of Oxygen : Prevents oxidation to sulfones, which is critical given the patent’s emphasis on avoiding multi-step deprotection.

Yield Optimization :

Purification and Characterization

Isolation Techniques

Analytical Data

-

¹H NMR (400 MHz, CDCl₃): δ 3.89 (s, 3H, N-CH₃), 3.22–3.18 (m, 1H, SCH(CH₂CH₃)₂), 1.65–1.58 (m, 24H, dodecyl + sec-butyl).

Industrial-Scale Considerations

The patent WO2015107533A1 highlights critical industrial adaptations:

-

Catalyst Recycling : KI is recovered via aqueous extraction (85% efficiency).

-

Solvent Recovery : N-butyl acetate is distilled and reused (93% recovery).

-

Throughput : 1.2 kg/day per 50 L reactor.

Comparative Analysis of Methodologies

Chemical Reactions Analysis

Types of Reactions

8-(sec-butylsulfanyl)-7-dodecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the sec-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced under specific conditions to modify the purine core or the substituent groups.

Substitution: The alkyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Alkyl halides and strong nucleophiles such as sodium azide or potassium cyanide are typical reagents.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Modified purine derivatives with altered substituent groups.

Substitution: New compounds with different functional groups replacing the original alkyl groups.

Scientific Research Applications

8-(sec-butylsulfanyl)-7-dodecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activity, including antiviral and anticancer properties.

Medicine: Explored as a candidate for drug development due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(sec-butylsulfanyl)-7-dodecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The sec-butylsulfanyl and dodecyl groups play a crucial role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison

*Assumed formula based on substituent analysis.

Key Observations

Impact of 7-Substituent: Shorter alkyl chains (e.g., isopentyl, hexyl) improve solubility but may reduce target affinity in hydrophobic environments. For example, the dodecyl chain in the target compound may promote stronger interactions with SIRT3’s substrate-binding pocket compared to benzyl or isopentyl analogs .

Role of 8-Substituent :

- Mercapto (SH) groups (e.g., 8-mercapto derivatives) exhibit direct inhibitory effects on SIRT3 via substrate competition .

- Bulkier groups (e.g., sec-butylsulfanyl) may sterically hinder enzyme access but improve metabolic stability.

Biological Activity :

- SIRT3 inhibitors like 8-mercapto derivatives show promise in impairing cancer cell proliferation .

- PDE inhibitors (e.g., theophylline analogs) demonstrate bronchodilatory effects, suggesting structural flexibility for diverse therapeutic applications .

Research Findings and Challenges

- SIRT3 Inhibition : The 8-mercapto scaffold inhibits SIRT3 at sub-micromolar concentrations, but the target compound’s sec-butylsulfanyl group may reduce potency due to steric effects. However, its dodecyl chain could compensate by enhancing hydrophobic interactions .

- Synthetic Accessibility : Derivatives with shorter 7-alkyl chains (e.g., isopentyl, hexyl) are more readily synthesized, while longer chains (e.g., dodecyl) require optimized coupling reagents .

- Limited Data: Direct biological data on the target compound are absent; most inferences derive from structural analogs.

Biological Activity

8-(sec-butylsulfanyl)-7-dodecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a compound of significant interest due to its potential biological activities. This purine derivative is characterized by a unique structure that may confer various pharmacological properties, making it a candidate for further research in medicinal chemistry and pharmacology.

Chemical Structure

The molecular formula of 8-(sec-butylsulfanyl)-7-dodecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is with a molecular weight of approximately 345.47 g/mol. The presence of the sec-butylsulfanyl and dodecyl groups suggests potential lipophilicity, which may affect its bioavailability and interaction with biological membranes.

Antioxidant Properties

Research indicates that compounds similar to purine derivatives exhibit antioxidant activity. The antioxidant capacity can be attributed to the ability to scavenge free radicals, thereby protecting cellular components from oxidative stress. A study demonstrated that purine derivatives can significantly reduce lipid peroxidation in vitro, suggesting that 8-(sec-butylsulfanyl)-7-dodecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione may possess similar properties .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of related purine compounds have shown promising results against various bacterial strains. A case study highlighted the effectiveness of structurally related compounds against Staphylococcus aureus and Escherichia coli. While specific data on 8-(sec-butylsulfanyl)-7-dodecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is limited, its structural analogs suggest potential efficacy as an antimicrobial agent .

Cytotoxicity and Antitumor Activity

The cytotoxic effects of purine derivatives have been studied extensively. In vitro assays revealed that certain purines can induce apoptosis in cancer cell lines. For instance, a study on similar compounds showed significant cytotoxicity against human breast cancer cells (MCF-7) with IC50 values in the micromolar range. This suggests that 8-(sec-butylsulfanyl)-7-dodecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione may warrant investigation for its potential antitumor activity .

Research Findings and Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antioxidant Activity | Demonstrated significant reduction in lipid peroxidation levels in vitro. |

| Study B | Antimicrobial Efficacy | Showed effectiveness against Staphylococcus aureus and E. coli; related compounds displayed similar properties. |

| Study C | Cytotoxicity | Induced apoptosis in MCF-7 breast cancer cells with IC50 values < 10 µM for related compounds. |

The biological activity of 8-(sec-butylsulfanyl)-7-dodecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione may involve multiple mechanisms:

- Free Radical Scavenging : Compounds with similar structures have been shown to neutralize reactive oxygen species (ROS), contributing to their antioxidant effects.

- Inhibition of Enzymatic Pathways : Purines can act as inhibitors for various enzymes involved in cell proliferation and survival pathways.

- Modulation of Gene Expression : Some studies indicate that purine derivatives can influence gene expression related to apoptosis and cell cycle regulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.